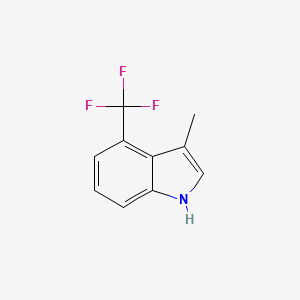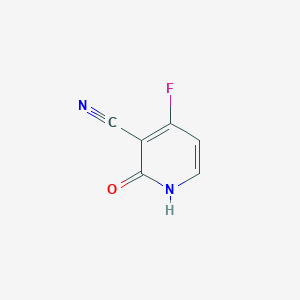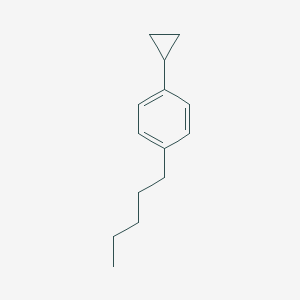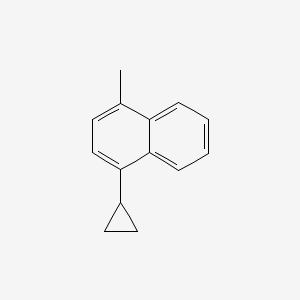
1-Cyclopropyl-4-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methylnaphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of cyclopropyl methyl ketone and other precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-methylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-methylnaphthalene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target molecules. This reactivity can lead to the modulation of biological pathways and the exertion of specific effects .
Comparación Con Compuestos Similares
Cyclopropylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
4-Methylnaphthalene: Lacks the cyclopropyl group, making it less reactive.
Cyclopropylmethylbenzene: Contains both cyclopropyl and methyl groups but attached to a benzene ring.
Uniqueness: 1-Cyclopropyl-4-methylnaphthalene is unique due to the presence of both a cyclopropyl group and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C14H14 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-methylnaphthalene |
InChI |
InChI=1S/C14H14/c1-10-6-9-13(11-7-8-11)14-5-3-2-4-12(10)14/h2-6,9,11H,7-8H2,1H3 |
Clave InChI |
OGDIQKNWIXUNRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







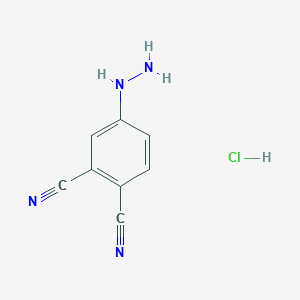
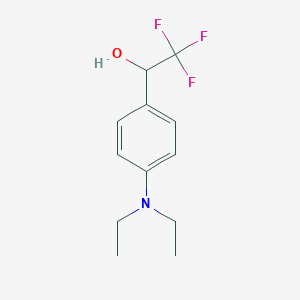
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
